Ethyl 3-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a pyridine ring
Preparation Methods
The synthesis of ETHYL 3-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
ETHYL 3-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
ETHYL 3-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 3-(2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the furan ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate and other derivatives with cyano and furan groups.
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O4S/c1-2-27-21(26)14-5-3-6-16(11-14)23-19(25)13-29-20-15(12-22)8-9-17(24-20)18-7-4-10-28-18/h3-11H,2,13H2,1H3,(H,23,25) |
InChI Key |
AZHFPQHWRVDBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.